16-phenoxy tetranor Prostaglandin E2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

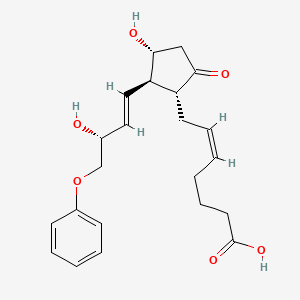

16-phenoxy tetranor Prostaglandin E2 is a minor metabolite of sulprostone, a synthetic analog of prostaglandin E2. This compound is formed by the hydrolysis of the methylsulfonamide bond in sulprostone and is found in human plasma after parenteral administration of the drug . It is a free acid form and has the molecular formula C22H28O6 with a molecular weight of 388.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

16-phenoxy tetranor Prostaglandin E2 is synthesized through the hydrolysis of sulprostone. The process involves breaking the methylsulfonamide bond in sulprostone under specific conditions to yield the free acid form . The reaction typically requires a suitable solvent such as methyl acetate, and the compound is often formulated in this solvent for storage and use .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above. The process is scaled up to meet industrial demands, ensuring high purity (≥98%) and stability of the compound. The product is stored at -20°C to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions

16-phenoxy tetranor Prostaglandin E2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and applications.

Scientific Research Applications

16-phenoxy tetranor Prostaglandin E2 has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of prostaglandin analogs and their derivatives.

Biology: Investigated for its role in various biological processes, including inflammation and cell signaling.

Medicine: Studied for its potential therapeutic effects, particularly in the context of reproductive health and inflammation

Mechanism of Action

16-phenoxy tetranor Prostaglandin E2 exerts its effects by binding to specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4) . These receptors are G protein-coupled receptors that mediate various downstream effects, including the modulation of cAMP levels, calcium signaling, and activation of different intracellular pathways . The compound’s interaction with these receptors leads to its biological effects, such as smooth muscle contraction, inflammation modulation, and other physiological responses .

Comparison with Similar Compounds

16-phenoxy tetranor Prostaglandin E2 is unique compared to other prostaglandin analogs due to its specific structure and formation as a minor metabolite of sulprostone . Similar compounds include:

Sulprostone: The parent compound from which this compound is derived.

Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities.

N-methanesulfonyl 16-phenoxy-ω-tetranor PGE2: A prostaglandin analog with potent antifertility effects.

These compounds share structural similarities but differ in their specific biological activities and applications.

Biological Activity

16-Phenoxy tetranor prostaglandin E2 is a notable metabolite derived from sulprostone, which itself is a synthetic analog of prostaglandin E2 (PGE2). This compound has garnered attention due to its biological activities, particularly in the contexts of reproductive health and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is synthesized through the hydrolysis of sulprostone. The compound's structure allows it to engage with specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4), influencing various physiological processes.

| Property | Description |

|---|---|

| Molecular Formula | C20H26O4 |

| Molecular Weight | 334.42 g/mol |

| CAS Number | 51639-10 |

| Purity | ≥98% |

| Storage Conditions | -20°C for stability |

The biological effects of this compound are primarily mediated through its interaction with EP receptors. These receptors are G protein-coupled receptors that activate various intracellular signaling pathways leading to diverse physiological responses:

- EP1 : Involved in smooth muscle contraction.

- EP2 : Mediates vasodilation and inhibition of platelet aggregation.

- EP3 : Regulates gastric acid secretion and uterine contractions.

- EP4 : Plays a role in immune response modulation.

Inflammation and Immune Response

Research has shown that this compound can modulate inflammatory responses. For instance, a study indicated that elevated levels of this compound were associated with increased arachidonic acid metabolism in users of electronic nicotine delivery systems (ENDS), suggesting its role in inflammatory processes related to periodontal disease .

Reproductive Health

As a derivative of sulprostone, this compound has been investigated for its applications in reproductive health. It has been shown to effectively induce uterine contractions and facilitate cervical ripening during medical abortion procedures. A notable case study reported uterine rupture following administration of sulprostone, emphasizing the need for careful monitoring during its use .

Case Studies

- Uterine Rupture Incident : A case documented the occurrence of uterine rupture after administering gemeprost and sulprostone for midtrimester pregnancy termination. This highlights potential risks associated with prostaglandin analogs, including this compound .

- Metabolite Profiling in ENDS Users : A study profiling saliva metabolites found that levels of this compound were significantly elevated (4.59-fold) in ENDS users compared to non-users. This suggests a link between prostaglandin metabolism and oral health conditions .

Research Findings

Recent studies have explored the implications of this compound in various contexts:

- Anti-Microbial Activity Suppression : Physiological concentrations of PGE2, including its derivatives like 16-phenoxy tetranor PGE2, were found to suppress the anti-microbial functions of neutrophils and monocytes, indicating a potential immunosuppressive effect post-injury .

- Therapeutic Applications : The compound's ability to modulate immune responses suggests potential therapeutic applications in managing inflammatory conditions and enhancing reproductive health outcomes.

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXKJZCRLQWIIN-OMIHVFMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.